4-Fluorobenzo[d]thiazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2S |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-fluoro-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5FN2S/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H,9H2 |
InChI Key |
QQAXUVZCOYJCFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)F)N=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluorobenzo D Thiazol 5 Amine and Analogs
General Synthetic Approaches to Benzothiazole (B30560) Ring Systems
The benzothiazole core, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a common scaffold in pharmacologically active compounds. mdpi.comindexcopernicus.com Its synthesis has been a subject of extensive research, leading to both classical and modern methodologies.
A cornerstone in the synthesis of benzothiazoles is the condensation reaction of 2-aminothiophenols with various carbonyl compounds. mdpi.comnih.gov This approach is widely utilized due to its versatility and the ready availability of the starting materials. mdpi.com
Key reactions include:
With Aldehydes: 2-aminothiophenol (B119425) reacts with aldehydes, often catalyzed by an oxidizing agent, to yield 2-substituted benzothiazoles. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature can facilitate this condensation. mdpi.comyoutube.com Another efficient method employs a polystyrene polymer catalyst with iodine acetate (B1210297) in dichloromethane. mdpi.comyoutube.com
With Carboxylic Acids and Derivatives: The condensation of o-aminothiophenols with carboxylic acids, esters, acyl chlorides, and amides is a well-established route to 2-substituted benzothiazoles. nih.gov These reactions can be performed using conventional heating or modern techniques. nih.gov For example, the condensation of 2-aminothiophenol with fatty acids can be achieved under microwave irradiation using P4S10 as a catalyst. mdpi.com
With β-Oxodithioesters: A one-pot condensation of 2-aminothiophenols and β-oxodithioesters, catalyzed by a combination of p-toluenesulfonic acid (PTSA) and copper(I) iodide (CuI), provides an efficient route to 2-substituted benzothiazoles. researchgate.net
The following table summarizes various catalysts and conditions used in these condensation reactions.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol | Aldehydes | H2O2/HCl, Ethanol, Room Temp | 2-Substituted Benzothiazole | mdpi.com |
| 2-Aminothiophenol | Benzaldehydes | Polystyrene polymer catalyst with iodine acetate, Dichloromethane | 2-Substituted Benzothiazole | mdpi.comyoutube.com |
| o-Aminothiophenol | Fatty Acids | P4S10, Microwave irradiation | 2-Substituted Benzothiazole | mdpi.com |
| 2-Aminothiophenols | β-Oxodithioesters | p-Toluenesulfonic acid (PTSA) and Copper(I) iodide (CuI) | 2-Substituted Benzothiazole | researchgate.net |
In recent years, there has been a significant shift towards greener and more efficient synthetic methods. mdpi.com Microwave-assisted synthesis, in particular, has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions. mdpi.comresearchgate.netscielo.br
Examples of modern techniques include:
Microwave-Assisted Condensation: The reaction of 2-aminothiophenol with aldehydes can be rapidly achieved under microwave irradiation using glycerol (B35011) as a green solvent, eliminating the need for a catalyst. researchgate.net Another eco-friendly approach utilizes waste curd water as a catalytic solvent under microwave conditions for the condensation of 2-aminothiophenol with aldehydes, yielding 2-arylbenzothiazoles in high yields. bohrium.com
Solvent-Free and Catalyst-Free Methods: Some protocols have been developed to minimize or eliminate the use of hazardous solvents and catalysts. For example, the condensation of 2-aminothiophenol and benzoic acid derivatives can be performed under solvent-free conditions with microwave irradiation. mdpi.com
Visible-Light-Mediated Synthesis: An interesting approach involves the use of visible light to mediate the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, where an in-situ generated disulfide acts as a photosensitizer. organic-chemistry.org
These modern methods align with the principles of green chemistry by reducing waste, energy consumption, and the use of toxic substances. mdpi.comnih.gov
Strategies for Introducing Fluorine into the Benzothiazole Core
The incorporation of fluorine into organic molecules can significantly alter their biological properties, often enhancing their efficacy and metabolic stability. nih.gov Therefore, the development of methods to introduce fluorine into the benzothiazole scaffold is of great interest.
Introducing a fluorine atom at a specific position on the benzene ring of the benzothiazole requires regioselective fluorination methods. One of the most versatile and effective reagents for electrophilic fluorination is Selectfluor®. mdpi.com
Research has shown that the fluorination of 7-oxo-1,2,4-benzotriazines with Selectfluor® occurs with high regioselectivity at the enamine-activated position. mdpi.com This directing effect of the nitrogen lone pair can override the electronic effects of other substituents on the ring. mdpi.com While this specific example is for a benzotriazine system, the principle of using activating groups to direct electrophilic fluorination is a general strategy that can be applied to other heterocyclic systems, including benzothiazoles. The synthesis of 4-Fluorobenzo[d]thiazol-2-amine, for instance, involves a fluorine atom at the C-4 position of the benzothiazole ring system. ontosight.ai
An alternative and often more controlled approach to synthesizing fluorinated benzothiazoles is to start with a precursor that already contains the fluorine atom. nih.gov This strategy involves the cyclization of a fluorinated building block to form the final heterocyclic system.
For example, a fluorinated aniline (B41778) derivative can be used as a starting material. The synthesis of various fluorinated cycloalkyl building blocks has been reviewed, highlighting methods such as nucleophilic fluorinations and cycloadditions of fluorine-containing substrates. nih.gov The synthesis of thiazolo[5,4-f]quinazolines has been achieved using a novel 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) as a versatile molecular platform. nih.gov This demonstrates the utility of pre-functionalized benzothiazoles in constructing more complex fluorinated systems.
Difluorocarbene (:CF2) is a highly reactive intermediate that can be used to introduce fluorine into organic molecules. rsc.orgcas.cn While it often acts as a CF2 source, recent studies have shown its potential as a C-F source for the construction of fluorinated benzothiazoles. rsc.org
In a novel approach, difluorocarbene, generated from reagents like (bromodifluoromethyl)trimethylsilane (B180072) (Me3SiCF2Br), can react with 2-aminobenzenethiols. rsc.orgnih.gov This reaction leads to the cyclization and simultaneous incorporation of a fluorine atom into the thiazole ring, yielding 2-fluoro-benzothiazoles. cas.cn This method represents an exciting advancement in difluorocarbene chemistry, providing a new pathway for the synthesis of fluorinated heterocyclic compounds. rsc.org A similar strategy has been employed for the synthesis of 5-fluorinated thiazoles and oxazoles through a [4+1] cycloaddition of difluorocarbene with N-(thioacyl)amidines and N-acylamidines. nii.ac.jp
Approaches for Introducing and Modifying the Amine Moiety at Position 5
Direct Amination Techniques
Direct amination of an unsubstituted or pre-functionalized benzothiazole ring at position 5 presents significant synthetic challenges. Electrophilic amination reactions on electron-rich aromatic systems are often difficult to control and can result in low yields and mixtures of isomers. Nucleophilic aromatic substitution (SNAr) reactions are more plausible but require a suitable leaving group at the target position and strongly activating groups on the ring. While methods for direct C-H amination of heterocycles are an area of active research, their application to the specific synthesis of 4-fluorobenzo[d]thiazol-5-amine is not widely reported in standard literature. The challenges associated with regioselectivity and the harsh conditions often required make precursor conversion a more common and reliable strategy.
Conversion of Precursor Functionalities (e.g., Nitro Reduction)
A more robust and widely employed strategy for introducing the 5-amino group is through the reduction of a nitro group precursor. This well-established method involves the initial synthesis of a 4-fluoro-5-nitrobenzo[d]thiazole intermediate, which is then reduced to the target amine.
The synthesis often starts with appropriately substituted benzene derivatives which are cyclized to form the benzothiazole ring system with the nitro group already in place. The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis and can be accomplished using various reagents. masterorganicchemistry.com This conversion transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com
Commonly used methods for this reduction include:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com It is generally a clean and efficient method, though care must be taken as the catalyst can sometimes reduce other functional groups. youtube.com
Metal/Acid Systems: A classic and effective method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). masterorganicchemistry.com Stannous chloride (SnCl₂·2H₂O) is particularly effective and often used for the reduction of aromatic nitro compounds in the presence of other reducible groups like nitriles or esters. stackexchange.com The reaction with SnCl₂ is typically carried out in a solvent like ethanol or ethyl acetate. stackexchange.com
Other Reducing Agents: Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or zinc dust with ammonium (B1175870) formate (B1220265) have also been successfully used for nitro group reductions under mild conditions. meduniwien.ac.atresearchgate.netresearchgate.net
The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure selective reduction of the nitro group. stackexchange.comresearchgate.net For instance, SnCl₂ is known for its chemoselectivity, leaving groups such as esters, nitriles, and halogens unaffected. stackexchange.com
Characterization Techniques for Synthetic Products
The structural confirmation of this compound and its synthetic intermediates relies on a combination of modern spectroscopic techniques. These methods provide unambiguous evidence of the molecular structure, confirm the molecular weight, and identify the key functional groups present. asianpubs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the synthesized benzothiazole derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the aromatic protons on the benzene ring will appear as distinct signals, with their chemical shifts and coupling patterns influenced by the fluorine and amine substituents. The protons of the primary amine group (NH₂) typically appear as a broad singlet. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the benzothiazole ring are characteristic of this heterocyclic system. rsc.org The carbon atom attached to the fluorine will show a large coupling constant (JC-F), which is a definitive indicator of its presence.
¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR spectroscopy can also be used as a supplementary technique for characterization. rsc.org
High-resolution NMR is crucial for confirming the regiochemistry of the substituents on the benzothiazole ring. nih.govuq.edu.au
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation patterns. researchgate.net
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to confirm the elemental composition of the compound. asianpubs.orgrsc.org For this compound (C₇H₅FN₂S), the expected exact mass would be used for confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. researchgate.net The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.
For this compound, the characteristic IR absorption bands would include:
N-H Stretching: The primary amine (NH₂) group will show two characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system are expected in the 1500-1640 cm⁻¹ region. researchgate.net
C-F Stretching: The carbon-fluorine bond will exhibit a strong absorption band, typically in the region of 1000-1350 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations in the aromatic ring can provide information about the substitution pattern and are typically observed between 690-900 cm⁻¹. researchgate.net
These techniques, when used in concert, provide a comprehensive and unambiguous characterization of the synthetic products. asianpubs.orgresearchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis serves as a fundamental technique to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a synthesized compound. This quantitative analysis provides empirical evidence for the compound's chemical formula. The process involves the complete combustion of a small, precisely weighed sample in a controlled environment. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are meticulously measured. The percentage of each element in the original sample is then calculated and compared against the theoretical values derived from the proposed chemical formula. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong support for the structural assignment of the target molecule.
The following table presents representative elemental analysis data for analogs of this compound, demonstrating the typical format and precision of such results.
| Compound Name | Molecular Formula | Analysis | %C | %H | %N |
| Analog 1: 2-Amino-5-chlorobenzothiazole (B1265905) Derivative | C₁₅H₁₀ClN₃O₂S | Calcd. | 54.30 | 3.04 | 12.66 |
| Found | 54.15 | 3.10 | 12.58 | ||
| Analog 2: N-(4-chlorobenzyl)-6-fluorobenzothiazol-2-amine | C₁₄H₁₀ClFN₂S | Calcd. | 57.44 | 3.44 | 9.57 |
| Found | 57.38 | 3.49 | 9.61 |
Note: The data in this table is representative of analogs and not the specific compound this compound.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, offering a definitive structural proof. The resulting crystal structure also reveals crucial details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
While a crystal structure for this compound has not been reported, crystallographic studies on its analogs provide valuable insights into the structural features of the benzothiazole scaffold. For example, the crystal structures of fluorinated di(thiazolyl)benzene derivatives have been extensively studied, revealing the influence of fluorination on molecular conformation and intermolecular interactions. rsc.org These studies have highlighted the role of non-covalent interactions, such as C-H···F and S···F, in directing the crystal packing. rsc.org
Furthermore, the crystal structures of other complex heterocyclic systems containing the benzothiazole moiety, like 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) and its fluorinated counterpart, have been elucidated. acs.org These analyses have shown how fluorination can subtly alter the crystal packing from a herringbone arrangement and influence interplanar distances between adjacent molecules. acs.org
Below is a table summarizing representative crystallographic data for an analog of this compound, illustrating the key parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Analog 3: A Fluorinated Di(thiazolyl)benzene Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 15.234(4) |
| c (Å) | 11.897(3) |
| α (°) | 90 |
| β (°) | 109.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1445.8(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.587 |
| R-factor (%) | 4.2 |
Note: The data in this table is for a representative analog and not the specific compound this compound. The values are illustrative of typical crystallographic data.
Structure Activity Relationships Sar and Molecular Design Principles for Fluorinated Aminobenzothiazoles
Influence of Fluorine Substitution at Position 4 on Bioactivity
The introduction of a fluorine atom at the 4-position of the benzothiazole (B30560) ring is a critical modification that can significantly alter the molecule's biological activity. This is attributed to fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds.
Electron-Withdrawing Effects and Their Impact on Reactivity
Fluorine is a potent electron-withdrawing group due to its high electronegativity. rsc.org When substituted at the 4-position of the benzothiazole ring, it can significantly influence the electron distribution within the molecule. This electron-withdrawing effect can modulate the reactivity of the benzothiazole system, potentially impacting its metabolic stability and interaction with biological macromolecules. nih.gov Studies on related fluorinated benzothiazoles have shown that the introduction of fluorine can enhance cytotoxic activity against various cancer cell lines. nih.gov For instance, the presence of a fluorine atom can influence the induction of crucial enzymes like cytochrome P450 CYP1A1, which plays a role in the antitumor specificity of some benzothiazole derivatives. nih.gov
The electron-withdrawing nature of fluorine can also affect the acidity or basicity of nearby functional groups, which can be crucial for receptor binding. The pKa of the thiazole (B1198619) ring in benzothiazoles is relatively low, making them weak bases, and the fluorine atom can further modify this property. wikipedia.org
Modulation of Lipophilicity and Membrane Permeability
Lipophilicity, a key determinant of a drug's pharmacokinetic profile, is significantly influenced by fluorine substitution. While the effect can be complex and context-dependent, the introduction of a single fluorine atom can either increase or decrease lipophilicity. nih.gov This modulation is critical for a molecule's ability to cross cellular membranes and reach its target. The strategic placement of fluorine can, therefore, be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Research on fluorinated compounds has demonstrated that specific fluorination patterns can be employed to fine-tune lipophilicity to enhance membrane permeability. nih.gov
Steric and Electrostatic Interactions with Biological Targets
The small van der Waals radius of fluorine means that its substitution for a hydrogen atom causes minimal steric hindrance. This allows fluorinated analogs to often mimic the binding of their non-fluorinated counterparts at a receptor site. However, the highly polarized C-F bond can lead to unique electrostatic interactions, such as dipole-dipole and ion-dipole interactions, with the biological target. bibliomed.org These interactions can either enhance or diminish binding affinity depending on the specific environment of the binding pocket. For instance, in the context of SARS-CoV-2 main protease inhibitors, the 4-fluorobenzothiazole moiety has been shown to be a key component for high potency, with the fluorine atom pointing towards the solvent in the crystal structure. nih.govnih.gov This highlights the importance of the specific orientation and interactions of the fluorine atom within the active site.
Role of the Amino Group at Position 5 in Biological Interactions
Impact on Molecular Polarity and Solubility
Table 1: Physicochemical Properties of Functional Groups
| Functional Group | Position | Key Property | Influence on Molecular Behavior |
| Fluorine | 4 | Electron-Withdrawing | Modulates reactivity and enzyme interactions. rsc.orgnih.gov |
| Fluorine | 4 | Lipophilicity Modulation | Affects membrane permeability and ADME properties. nih.gov |
| Fluorine | 4 | Steric/Electrostatic | Minimal steric bulk, allows for specific polar interactions. bibliomed.orgnih.gov |
| Amino Group | 5 | Hydrogen Bond Donor | Crucial for receptor binding affinity and specificity. nih.govmdpi.com |
| Amino Group | 5 | Polarity | Increases aqueous solubility and influences overall polarity. nih.gov |
Effects of Substitutions and Modifications on the Benzothiazole Nucleus
The benzothiazole (BTA) nucleus is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by introducing various substituents. nih.govjchemrev.com Modifications to this core structure are a cornerstone of rational drug design, aiming to enhance efficacy, selectivity, and pharmacokinetic properties. Research has consistently shown that the electronic nature of substituents on the benzothiazole ring system plays a critical role. The introduction of electron-withdrawing groups, such as fluorine, chlorine, or nitro groups, at specific positions can enhance the biological profile, including antibacterial, antifungal, and anticonvulsant activities. jchemrev.comnih.gov
Conversely, electron-donating groups like methyl or methoxy (B1213986) groups can also potentiate activity, for instance, by enhancing the anthelminthic effect when placed at the 6-position. nih.gov The development of potent and selective agents often involves creating hybrid molecules that combine the benzothiazole core with other pharmacophores, leading to compounds with enhanced biological profiles. jchemrev.com These structural modifications influence the molecule's interaction with biological targets, such as receptor tyrosine kinases or enzymes within the PI3K/Akt/mTOR pathway. nih.gov The strategic functionalization of the benzothiazole nucleus, therefore, remains a pivotal strategy in the discovery of novel therapeutics. nih.govnih.gov
Diversification at the 2-Position of the Thiazole Ring for Activity Optimization
A primary strategy involves introducing various aromatic and heterocyclic moieties. For example, substituting the 2-position with a phenyl ring bearing different groups allows for a systematic exploration of SAR. Studies have shown that the 2-aminothiazole (B372263) moiety is often essential for DNA gyrase inhibition, as it contains a crucial acceptor-donor interaction pattern. nih.gov The substitution of the 2-amino group with functional groups like oxalyl, malonyl, and succinyl has been explored to enhance interaction with specific amino acid residues like Arg76 and/or Arg136 in bacterial enzymes. nih.gov
The introduction of heterocyclic rings at the 2-position has also proven to be a fruitful strategy. The antitumor potential of 2-(4-aminophenyl) benzothiazole derivatives was found to be significantly affected by the type of heterocyclic substitution, with the following observed order of activity: benzimidazole (B57391) ≥ imidazole (B134444) > benzothiazole > benzoxazole. nih.gov This highlights that not just the presence of a substituent, but its specific heterocyclic nature, is key to modulating activity.
Below is a data table summarizing the impact of various substitutions at the 2-position on the biological activity of benzothiazole derivatives.
| Base Scaffold | Substituent at 2-Position | Observed Effect/Activity | Reference |
| Benzothiazole | 3-Pyridyl moiety | 5–10-fold improvement in activity (DNA gyrase inhibition) compared to unsubstituted analogs. nih.gov | nih.gov |
| Benzothiazole | 2-Aminothiazole moiety | Considered essential for DNA gyrase inhibition due to a key acceptor-donor interaction pattern. nih.gov | nih.gov |
| 2-(4-aminophenyl)benzothiazole | Imidazole | High antitumor potential. nih.gov | nih.gov |
| 2-(4-aminophenyl)benzothiazole | Benzimidazole | Comparable or greater antitumor potential than imidazole. nih.gov | nih.gov |
| 2-(4-aminophenyl)benzothiazole | Benzoxazole | Less active compared to benzothiazole, imidazole, and benzimidazole substitutions. nih.gov | nih.gov |
Modifications on the Benzene (B151609) Ring and Their SAR Implications
Substitutions on the benzene portion of the benzothiazole ring system have profound implications for the molecule's structure-activity relationship (SAR). The nature, position, and electronic properties of these substituents can fine-tune the compound's biological activity. nih.govnih.gov
The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy. Electron-acceptor atoms like fluorine and chlorine in the benzothiazole ring have been shown to enhance antifungal activity. nih.gov Specifically for 4-Fluorobenzo[d]thiazol-5-amine, the fluorine at the 4-position is an electron-withdrawing group that can significantly alter the electronic distribution of the entire ring system, potentially influencing binding affinity and membrane permeability. Furthermore, compounds with electron-withdrawing groups (such as Cl, F, and NO₂) on the benzothiazole ring have been found to be more active as anticonvulsants. nih.gov
The position of the substituent is also crucial. For instance, the compound PMX610, or 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has demonstrated potent and selective in vitro anti-tumor properties, underscoring the importance of a fluorine atom at the 5-position in that specific structural context. nih.gov Similarly, substitutions at the 6-position have been noted to enhance anticancer potential. nih.gov
The table below illustrates the impact of different substituents on the benzene ring of benzothiazole derivatives.
| Substituent & Position | Effect on Activity | Compound Class/Example | Reference |
| Fluorine (F) / Chlorine (Cl) | Enhance antifungal activity. nih.gov | General Benzothiazoles | nih.gov |
| Fluorine (F) / Chlorine (Cl) / Nitro (NO₂) | More active as anticonvulsants. nih.gov | 6-Substituted Benzothiazoles | nih.gov |
| 5-Fluoro (F) | Potent and selective in vitro anti-tumor properties. nih.gov | PMX610 [2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole] | nih.gov |
| 6-Substitutions | Displayed significant anticancer potential. nih.gov | General Benzothiazoles | nih.gov |
| Nitro (NO₂) | Promotes antibacterial activity. nih.gov | Phenyl-substituted Benzothiazoles | nih.gov |
| Electron-donating groups (e.g., -CH₃) | Can improve charge transport properties by increasing electron density. mdpi.com | Benzothiazole-furan derivatives | mdpi.com |
| Electron-withdrawing groups (e.g., -NO₂) | Can lower HOMO/LUMO energy gap, advantageous for charge transport. mdpi.com | Benzothiazole-furan derivatives | mdpi.com |
Conformational Flexibility and Rotational Barriers of Substituents
The three-dimensional conformation of benzothiazole derivatives is a critical factor in their biological activity, as it dictates how the molecule fits into the binding site of a target protein. The flexibility of substituents and the energy barriers to their rotation can either facilitate or hinder the adoption of a bioactive conformation. mdpi.com
Computational studies using density functional theory (DFT) have been employed to analyze the conformational landscape of substituted benzothiazoles. For example, a molecular geometry scan can be performed by systematically varying the dihedral angle between the benzothiazole ring and a substituent, such as a phenyl ring. mdpi.com Such analyses often reveal that only a few low-energy conformers are predominantly populated. In one study of a 2-phenylbenzothiazole (B1203474) derivative, two energetically stable conformers were identified at dihedral angles of 0° and 180°, indicating a preference for a planar or near-planar arrangement between the two ring systems. mdpi.com
The height of the rotational energy barrier is influenced by the nature of the substituents. Bulky groups can increase steric hindrance, leading to higher rotational barriers and a more conformationally restricted molecule. This limited flexibility can be advantageous if it locks the molecule into its bioactive shape. nih.gov Conversely, excessive rigidity might prevent the molecule from adapting to the geometry of its binding site.
The electronic properties of substituents also play a role. For instance, the substitution of a trifluoromethyl (-CF₃) group on a phenyl ring attached to a benzothiazole was found to lower the HOMO-LUMO energy gap, indicating increased reactivity but also potentially affecting conformational stability. mdpi.com The balance between conformational flexibility and rigidity is a key principle in molecular design, aiming to minimize the entropic penalty of binding while ensuring the correct orientation for interaction. nih.gov
| Parameter | Observation/Implication | Methodology/Context | Reference |
| Dihedral Angle | Two stable conformers found at 0° and 180° for a 2-phenylbenzothiazole derivative, suggesting a preference for planarity. mdpi.com | Density Functional Theory (DFT) calculations. mdpi.com | mdpi.com |
| Rotational Barrier | Limited conformational flexibility, analogous to rigid ligands like (-)-sparteine, can permit the construction of clear structure-activity relationships. nih.gov | Design of chiral diamine ligands. nih.gov | nih.gov |
| Substituent Effect on Stability | A -CF₃ substituent resulted in the lowest HOMO-LUMO energy gap (ΔE = 4.46 eV), indicating it was the least stable compound in the series studied. mdpi.com | DFT calculations on a series of substituted benzothiazoles. mdpi.com | mdpi.com |
| Substituent Effect on Stability | An unsubstituted phenyl group resulted in the highest HOMO-LUMO energy gap (ΔE = 4.73 eV), indicating it was the most stable and least reactive. mdpi.com | DFT calculations on a series of substituted benzothiazoles. mdpi.com | mdpi.com |
Mechanisms of Biological Activity of Fluorinated Benzothiazole Derivatives
Antimicrobial Efficacy and Mechanisms of Action
Fluorinated benzothiazoles have demonstrated notable potential as antimicrobial agents, acting through several key mechanisms.
Inhibition of Essential Microbial Enzymes
A primary mechanism of antimicrobial action for these compounds is the targeted inhibition of enzymes crucial for microbial survival.
DNA Gyrase: Benzothiazole (B30560) derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that control the topological state of DNA during replication. acs.org These compounds bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase. acs.org For instance, certain benzothiazole derivatives have shown low nanomolar inhibition of E. coli DNA gyrase. researchgate.net The introduction of a carboxylic acid group at position 6 and a benzyloxy substituent at position 4 of the benzothiazole scaffold has led to potent gyrase inhibitors with excellent activity against Gram-positive bacteria like S. aureus. researchgate.net
Dihydropteroate (B1496061) Synthase (DHPS): The enzyme dihydropteroate synthase (DHPS) is a validated target for antimicrobial drugs as it is essential for folate biosynthesis in microorganisms but absent in mammals. nih.gov Sulfonamide drugs, which are known DHPS inhibitors, face increasing resistance. nih.gov Benzothiazole derivatives have emerged as potential DHPS inhibitors. researchgate.net Studies on benzothiazole derivatives containing a pyrazolone (B3327878) ring showed significant antimicrobial activity, with some compounds exhibiting superior or comparable inhibitory action against the DHPS enzyme relative to the standard drug sulfadiazine. researchgate.net Specifically, compounds with 4-chloro and 4-methylphenyl groups attached to the pyrazolone ring were particularly effective. researchgate.net
Dihydroorotase: Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, is a target for immunosuppressive, antimalarial, and antibacterial agents. researchgate.net The introduction of fluorine substituents has been shown to enhance the inhibitory potency of compounds targeting DHODH. researchgate.net While direct studies on 4-Fluorobenzo[d]thiazol-5-amine are limited, the established role of fluorine in improving the activity of DHODH inhibitors suggests a potential mechanism for related fluorinated benzothiazoles. researchgate.net
Interactive Data Table: Inhibition of Microbial Enzymes by Benzothiazole Derivatives
| Compound Class | Target Enzyme | Organism | Potency (IC₅₀) | Reference |
| Benzothiazole Derivatives | DNA Gyrase | E. coli | < 10 nM - 320 nM | researchgate.net |
| Benzothiazole Derivatives | DNA Gyrase | A. baumannii | < 10 nM - 15.6 nM | researchgate.net |
| Benzothiazole-Pyrazolone | DHPS | S. aureus | 7.85 µg/mL | researchgate.net |
Disruption of Bacterial Cell Wall Synthesis and Metabolic Pathways
Beyond specific enzyme inhibition, fluorinated benzothiazoles can disrupt broader cellular processes in bacteria. Some benzothiazole derivatives act as inhibitors of Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme involved in the biosynthesis of the bacterial cell wall. nih.gov Additionally, related benzimidazole (B57391) compounds, which are structurally similar to benzothiazoles, can act as purine (B94841) antagonists, thereby blocking the synthesis of nucleic acids and proteins within the bacterial cell wall and inhibiting growth. nih.gov The inhibition of DHPS directly disrupts the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids. nih.gov
Comparative Activity Against Gram-Positive and Gram-Negative Bacterial Strains
The efficacy of fluorinated benzothiazole derivatives can vary between Gram-positive and Gram-negative bacteria, largely due to differences in cell wall structure and the presence of efflux pumps in Gram-negative strains.
Gram-Positive Bacteria: Many benzothiazole-based DNA gyrase inhibitors exhibit excellent in vitro and in vivo activity against Gram-positive bacteria, including methicillin-resistant (MRSA) and vancomycin-resistant S. aureus (VISA). researchgate.net Certain pyrimidine and pyrrole (B145914) analogues of benzothiazole have shown potent inhibition against S. aureus and Streptococcus pneumoniae. nih.gov
Gram-Negative Bacteria: While potent, the activity of some benzothiazole inhibitors against Gram-negative bacteria like E. coli and P. aeruginosa can be diminished by efflux pumps that expel the compounds from the cell. nih.gov However, novel benzothiazole derivatives have been developed that show promising activity against these challenging pathogens. nih.gov For example, isatin-clubbed benzothiazole derivatives have demonstrated better activity against Gram-negative strains than Gram-positive ones, with some compounds being more potent than ciprofloxacin (B1669076) against E. coli and P. aeruginosa. nih.gov Conjugating benzothiazole inhibitors with siderophore mimics has also been explored as a strategy to enhance uptake into Gram-negative bacteria. nih.gov
Interactive Data Table: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives
| Compound Derivative | Bacterial Strain | MIC | Reference |
| Benzoyl-substituted benzimidazole | E. coli | 1 µg/mL | nih.gov |
| Benzoyl-substituted benzimidazole | M. catarrhalis | 2 µg/mL | nih.gov |
| Isatin-clubbed benzothiazole | E. coli | 3.1 µg/mL | nih.gov |
| Isatin-clubbed benzothiazole | P. aeruginosa | 6.2 µg/mL | nih.gov |
| Pyrimidine benzothiazole analogue | S. aureus | 8 µmol/L | nih.gov |
| Pyrimidine benzothiazole analogue | S. pneumoniae | 4 µmol/L | nih.gov |
Antifungal Spectrum and Cellular Targets
Fluorinated benzothiazoles also exhibit significant antifungal properties against a range of pathogenic fungi.
Broad-Spectrum Activity: Novel benzothiazole derivatives have been synthesized that display a broad antifungal spectrum, with potent activity against systemic fungi and dermatophytes. mdpi.com One such derivative showed greater activity against Cryptococcus neoformans and Candida glabrata than the commonly used antifungal drug fluconazole. mdpi.com Other studies have reported the antifungal activity of fluorobenzothiazoles incorporated with 1,3,4-thiadiazole (B1197879) against Aspergillus Niger. nih.gov
Cellular Targets: A key cellular target for the antifungal action of benzothiazole derivatives is N-myristoyltransferase (NMT), an enzyme that is critical for fungal viability. mdpi.com Inhibition of NMT leads to fungicidal effects. mdpi.com Another identified mechanism of antifungal action involves the induction of oxidative stress. A thiazole (B1198619) derivative was found to increase reactive oxygen species (ROS) in C. albicans, leading to DNA damage and cell death.
Anticancer Activity and Cellular Pathways
The anticancer properties of fluorinated benzothiazoles are attributed to their ability to modulate critical signaling pathways that control cell growth, proliferation, and survival.
Modulation of Key Signaling Pathways
PI3K/AKT/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and is frequently hyperactivated in many cancers. Benzothiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR. acs.org Starting from a benzothiazole compound identified in a high-throughput screen, further optimization led to derivatives that exhibited potent enzyme and cell activity, low clearance, and high oral bioavailability, ultimately demonstrating tumor growth inhibition in various xenograft models. acs.org Furthermore, a novel benzothiazole derivative, B7, was shown to inhibit the AKT signaling pathway in human epidermoid carcinoma and non-small cell lung cancer cells.
EGFR Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. Several studies have highlighted benzothiazole derivatives as inhibitors of EGFR tyrosine kinase. Computer-aided drug design has been used to develop new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives that show potent antitumor activity against cancer cell lines where EGFR is overexpressed. Some of these compounds proved to be more potent than the established EGFR inhibitor erlotinib (B232) against specific cell lines.
MAPK Pathway: The Ras-MAPK (mitogen-activated protein) kinase pathway is another crucial signaling cascade involved in cell proliferation and survival. Research has shown that benzothiazolyl analogues can inhibit SHP-2, a protein tyrosine phosphatase that mediates signaling through the Ras-MAPK pathway. The benzothiazole derivative B7 was also found to inhibit the ERK signaling pathway, a key component of the MAPK cascade, in cancer cells.
Notably, the specific compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to be a potent broad-spectrum anticancer agent. nih.gov Its mechanism involves the induction of cytochrome P450 CYP1A1, which is a critical event for the antitumor specificity of this class of compounds. nih.gov
Induction of Apoptosis via Specific Molecular Triggers (e.g., Caspases, Bcl-2)
A primary mechanism by which fluorinated benzothiazole derivatives exhibit their potent antitumor activity is through the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org This process is tightly regulated by a complex network of proteins, and these compounds have been shown to modulate key players in both the intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway of apoptosis is a major target. Several novel benzothiazole derivatives have been demonstrated to induce apoptosis by disrupting the mitochondrial membrane potential. nih.govfrontiersin.org This disruption leads to the release of cytochrome c from the mitochondria into the cytosol, a critical event that initiates the apoptotic cascade. nih.gov Once in the cytosol, cytochrome c facilitates the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3. nih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov
The Bcl-2 family of proteins, which are central regulators of the mitochondrial pathway, are also significantly affected. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim). nih.govmdpi.com Studies have shown that some benzothiazole derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2 while simultaneously upregulating pro-apoptotic proteins like Bax. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a crucial determinant in tipping the cellular balance towards apoptosis. nih.gov The binding of certain compounds to the BH3 domain of Bcl-2 can also disrupt its function, preventing it from sequestering pro-apoptotic proteins and thereby promoting cell death. haifa.ac.ilnih.gov
For instance, a novel benzothiazole derivative, YLT322, was found to induce apoptosis in HepG2 cancer cells by increasing Bax expression, decreasing Bcl-2 expression, and triggering the release of cytochrome c, which in turn activated caspase-9 and caspase-3. nih.gov Similarly, another derivative, referred to as BTD, was shown to induce apoptosis in colorectal cancer cells by promoting the accumulation of reactive oxygen species (ROS), which led to the loss of mitochondrial transmembrane potential and the activation of the caspase cascade. frontiersin.orgnih.gov
Table 1: Effect of Benzothiazole Derivatives on Apoptotic Proteins
| Compound | Cell Line | Effect on Bcl-2 Family | Caspase Activation | Reference |
| YLT322 | HepG2 | ↓ Bcl-2, ↑ Bax | ↑ Caspase-9, ↑ Caspase-3 | nih.gov |
| BTD | HCT116 | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax, ↑ Bim, ↑ Bad | ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 | nih.gov |
| Imidazo benzothiazole derivative 4 | HepG2, MCF-7, HeLa | Not specified | ↑ Caspase-3 | nih.gov |
Interaction with DNA and RNA to Influence Gene Expression
The interaction of small molecules with nucleic acids, DNA and RNA, can profoundly influence gene expression and cellular function, often forming the basis of their therapeutic or toxic effects. Certain fluorinated benzothiazole derivatives exert their biological activity through such interactions.
The planar, aromatic structure of the benzothiazole ring system is well-suited for intercalation, a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix. This can lead to structural distortions of the DNA, interfering with essential processes like replication and transcription. Some novel azoniahetarenes, which share structural similarities, have been shown to bind to DNA by intercalation with high affinity. nih.gov This mode of interaction can inhibit the activity of enzymes like topoisomerases, which are crucial for managing DNA topology, ultimately leading to cell cycle arrest and apoptosis.
Beyond direct physical intercalation, some fluorinated benzothiazoles, after metabolic activation, can form covalent adducts with DNA. nih.govacs.org For example, the metabolically activated form of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) can form a dGuo (deoxyguanosine) adduct. nih.govacs.org The formation of these DNA adducts can lead to mutations if not repaired, disrupt gene transcription, and trigger apoptotic pathways. This covalent modification of DNA is a key mechanism behind the antitumor activity of these compounds. nih.govacs.org
Furthermore, the influence on gene expression is not limited to direct DNA interaction. By modulating various signaling pathways, these compounds can indirectly affect the transcription of numerous genes. For instance, the induction of CYP1A1 gene expression is a known effect of certain benzothiazoles, which is mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov The binding of a benzothiazole derivative to AhR leads to its translocation to the nucleus, where it dimerizes and binds to specific DNA response elements, thereby initiating the transcription of target genes like CYP1A1. nih.govresearchgate.net
The incorporation of fluorine into nucleoside analogues, a related area of study, has also been shown to enhance their biological profiles by providing metabolic stability and influencing interactions with viral enzymes, ultimately leading to DNA chain termination in viruses like HIV and HBV. mdpi.com
Role of Metabolic Activation and Deactivation by Cytochrome P450 Enzymes (e.g., CYP1A1)
The biological activity of many fluorinated benzothiazole derivatives is critically dependent on their metabolism by Cytochrome P450 (CYP) enzymes. nih.gov These enzymes can either bioactivate the compounds into more potent, reactive intermediates or deactivate them into less active metabolites. The CYP1 family, particularly CYP1A1, plays a central role in the metabolic activation of several antitumor benzothiazoles. nih.govacs.orgnih.gov
For certain fluorinated 2-aryl-benzothiazoles like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), metabolic activation via CYP1A1 is a prerequisite for their selective antitumor toxicity. nih.gov Sensitive cancer cells often exhibit high levels of inducible CYP1A1. nih.gov Upon exposure to 5F 203, these cells upregulate CYP1A1 expression, which then metabolizes the compound. nih.gov This metabolic process can involve oxidation, leading to the formation of reactive intermediates such as hydroxylamines and putative nitrenium ions. nih.govacs.org These reactive species can then form covalent adducts with cellular macromolecules like DNA, leading to cytotoxicity. nih.govacs.org The correlation between drug sensitivity and the induction of CYP1A1 is so strong that induced CYP1A1 mRNA levels have been proposed as a potential surrogate marker for predicting tumor sensitivity to these agents. nih.gov
Interestingly, other CYP enzymes can also be involved. Human P450 2W1 has also been shown to mediate the bioactivation of 5F 203 and a related compound, GW 610. nih.govacs.org In contrast, another enzyme, P450 2S1, can play a deactivating role by catalyzing the reduction of the reactive hydroxylamine (B1172632) back to the parent amine, thereby attenuating the anticancer activity. nih.govacs.org This interplay between activating and deactivating enzymes can determine the ultimate pharmacological effect of the compound in different tissues.
Table 2: Role of Cytochrome P450 Enzymes in the Metabolism of Fluorinated Benzothiazoles
| Compound | P450 Enzyme | Role | Metabolic Outcome | Reference |
| 5F 203 | CYP1A1 | Activation | Oxidation to reactive intermediates (e.g., hydroxylamine), formation of DNA adducts. | nih.govacs.orgnih.gov |
| 5F 203 | CYP2W1 | Activation | Oxidation, formation of hydroxylamine and dGuo adduct. | nih.govacs.org |
| 5F 203 | CYP2S1 | Deactivation | Reduction of hydroxylamine back to the parent amine. | nih.govacs.org |
| GW 610 | CYP1A1 / CYP2W1 | Activation | O-demethylation and further hydroxylation. | nih.govacs.org |
Anti-inflammatory Properties and Inhibition of Inflammatory Mediators
Beyond their well-documented anticancer effects, fluorinated benzothiazole derivatives also possess significant anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net Chronic inflammation is a key contributing factor to a range of diseases, including cancer, and compounds that can modulate inflammatory pathways are of great therapeutic interest. nih.govfrontiersin.orgnih.gov The anti-inflammatory actions of these derivatives are often mediated through the inhibition of key enzymes and the modulation of signaling molecules involved in the inflammatory response.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition
The arachidonic acid cascade is a central pathway in inflammation, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Cyclooxygenase (COX) and lipoxygenase (LOX) are the key enzymes initiating this cascade. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. researchgate.net
Certain benzothiazole derivatives have been investigated as inhibitors of these enzymes. The development of dual inhibitors of both COX-2 and 5-LOX is a particularly attractive strategy, as it can block two major inflammatory pathways simultaneously, potentially leading to greater efficacy and a better safety profile compared to selective COX inhibitors. nih.govnih.gov While direct studies on this compound are limited in this specific context, the broader class of benzothiazoles has shown promise. For example, some thiazole derivatives have demonstrated balanced inhibitory activity against both COX and LOX enzymes. nih.gov The search for new, safer anti-inflammatory drugs has highlighted the potential of various heterocyclic scaffolds, including benzothiazoles, as dual inhibitors. nih.govnih.gov
Modulation of Pro-inflammatory Cytokines
Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are crucial signaling molecules that orchestrate the inflammatory response. frontiersin.org Elevated levels of these cytokines are associated with a wide range of inflammatory conditions. Benzothiazole derivatives have been shown to modulate the production and signaling of these key mediators.
Table 3: Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound/Derivative | Target | Effect | Cell/Animal Model | Reference |
| Compound B7 | IL-6, TNF-α | ↓ Expression Levels | RAW264.7 (Mouse Macrophages) | frontiersin.orgnih.gov |
| Various Analogs | IL-2, IL-4 | ↓ Production | PHA/PMA-stimulated PBMCs | nih.gov |
| Thiazole Derivatives | COX/5-LOX | Inhibition | In vitro assays | nih.gov |
| Fluorobenzothiazole Derivatives | Inflammation | ↓ Paw Edema | Carrageenan-induced rat paw edema | researchgate.net |
Other Pharmacological Activities and Associated Mechanisms
The versatile benzothiazole scaffold, particularly when substituted with fluorine, gives rise to a wide spectrum of other pharmacological activities beyond anticancer and anti-inflammatory effects. nih.govresearchgate.net The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity, contribute to this broad biological profile. researchgate.netnih.gov
Benzothiazole derivatives have been reported to possess a range of activities, including:
Antimicrobial and Antifungal Activity: Certain derivatives have shown efficacy against various bacterial and fungal strains, including P. aeruginosa and Salmonella paratyphyi. ijper.org
Antiviral Activity: The benzothiazole nucleus is a component of compounds studied for activity against viruses such as HIV. nih.gov
Enzyme Inhibition: Besides the inflammatory enzymes mentioned, benzothiazoles can inhibit other crucial enzymes. For example, they have been investigated as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and linked to various diseases, and monoamine oxidase (MAO), a target for neurodegenerative diseases. nih.govresearchgate.net
Antidiabetic and Antioxidant Properties: Some thiazole and benzothiazole derivatives have been shown to ameliorate hyperglycemia and reduce oxidative stress markers in animal models of diabetes. nih.govmdpi.com
These diverse activities underscore the importance of the fluorinated benzothiazole core as a privileged scaffold in medicinal chemistry, capable of interacting with a multitude of biological targets to address a variety of pathological conditions. nih.govresearchgate.netijper.org
Antitubercular Activity and Mycobacterial Targets
Fluorinated benzothiazole derivatives have emerged as a potent class of agents against Mycobacterium tuberculosis (Mtb). Their primary mechanism of action involves the inhibition of a crucial enzyme in the mycobacterial cell wall synthesis pathway.
Mechanism of Action: Benzothiazoles exert their bactericidal activity against Mtb by potently inhibiting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.govresearchgate.net DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan (B145846), an essential component of the mycobacterial cell wall. nih.govresearchgate.net Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial death. The specific binding and inhibition of DprE1 by benzothiazole derivatives have been confirmed through co-crystallization and protein mass spectrometry studies. nih.govresearchgate.net
Furthermore, some benzothiazole compounds have been shown to increase the permeability of the mycobacterial cell envelope. life-science-alliance.org This action can weaken the bacterium's natural defenses and potentially act in synergy with other antibiotics. life-science-alliance.org For instance, the benzothiazole derivative BT-37 was found to increase the uptake of ethidium (B1194527) bromide in both M. marinum and M. tuberculosis, indicating enhanced membrane permeability. life-science-alliance.org
Research Findings: Studies have demonstrated the effectiveness of fluorinated benzothiazoles. For example, a derivative with a fluoro group attached to the benzothiazole ring showed excellent inhibition against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL. rsc.org The development of these compounds has also focused on mitigating safety concerns, leading to the progression from initial genotoxic hits to safer, lead-like crowded benzothiazoles (cBTs). nih.govresearchgate.net
| Compound/Class | Target | Mechanism of Action | Noteworthy Findings |
| Crowded Benzothiazoles (cBTs) | DprE1 | Inhibition of arabinogalactan synthesis nih.govresearchgate.net | AMES negative, improved safety profile nih.govresearchgate.net |
| Fluorinated Benzothiazole Derivative | Mtb H37Rv | Inhibition of growth | MIC of 3.12 μg/mL rsc.org |
| BT-37 | Cell Envelope | Increased membrane permeability life-science-alliance.org | Enhanced uptake of ethidium bromide life-science-alliance.org |
Cholinergic Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmitter levels. Their inhibition is a key therapeutic strategy for neurodegenerative diseases like Alzheimer's. nih.gov
Mechanism of Action: Certain heterocyclic compounds, a class to which benzothiazoles belong, can inhibit AChE and BChE. This inhibition leads to an increase in the levels of acetylcholine (B1216132) and butyrylcholine (B1668140) in the brain, which can help alleviate symptoms of cognitive decline. nih.gov The inhibitory mechanism often involves the binding of the compound to the active or peripheral anionic sites of the cholinesterase enzymes. nih.gov
Research Findings: While direct studies on this compound are limited in this context, research on related structures provides insight. For instance, a series of sulfamide (B24259) derivatives were found to inhibit both AChE and BChE in the low nanomolar range. inrae.fr Similarly, novel benzofuranyl derivatives have shown potent inhibition of AChE and BChE, with some compounds exhibiting greater efficacy than the standard drug tacrine. nih.gov One of the most effective compounds, 2i, had a Ki value of 0.009 ± 0.006 μM against AChE. nih.gov
| Inhibitor Class | Target Enzyme | Inhibition Values | Inhibition Type |
| Benzofuranyl derivatives | AChE | Ki: 0.009 to 0.61 μM nih.gov | Not specified |
| Benzofuranyl derivatives | BChE | IC50: 14.74 to 34.65 μM nih.gov | Not specified |
| Boldine (for comparison) | AChE | IC50: 372 μmol/l nih.gov | Noncompetitive nih.gov |
| Boldine (for comparison) | BChE | IC50: 321 μmol/l nih.gov | Noncompetitive nih.gov |
Neuroprotective Effects and Oxidative Stress Modulation
Benzothiazole derivatives have been investigated for their potential to protect neurons from damage, a key factor in many neurological disorders. nih.gov
Mechanism of Action: The neuroprotective effects of some heterocyclic compounds are linked to their ability to modulate neurotransmitter levels and combat oxidative stress. For example, the oxadiazole derivative GM-90432 demonstrated neuroprotective effects by scavenging reactive oxygen species (ROS) in a zebrafish model of epileptic seizures. nih.gov This compound also influenced the levels of various neurochemicals, including increasing serotonin (B10506) and downregulating gamma-aminobutyric acid (GABA). nih.gov
Research Findings: Research on a fluorinated oxadiazole, GM-90432, showed it could protect against pentylenetetrazole (PTZ)-induced oxidative stress and cell death. nih.gov This suggests that fluorinated heterocyclic compounds can possess biphasic neuroprotective effects through both anti-seizure activity and direct ROS scavenging. nih.gov
Anticonvulsant Mechanisms
The structural features of benzothiazoles make them promising candidates for the development of new anticonvulsant drugs. nih.gov
Mechanism of Action: The anticonvulsant activity of many compounds is attributed to their ability to interact with key elements of neuronal excitability. A common pharmacophore for anticonvulsants includes a nitrogen-containing heterocyclic system with an aryl hydrophobic binding site and a hydrogen bonding domain. core.ac.uk Fluorinated quinazolinone derivatives, for instance, have shown significant anticonvulsant activity in maximal electroshock (MES)-induced seizure models, which indicates an ability to prevent seizure spread. core.ac.uk The presence of a fluorine atom on the quinazolinone system is thought to play a key role in this activity. core.ac.uk
Research Findings: A comparative study of various fluoro-substituted benzothiazole derivatives revealed that several compounds exhibited significant anticonvulsant effects in both MES and strychnine-induced seizure models in mice. journaljpri.com Specifically, compounds designated as ap-3, ap-6, and bz-9 were noted for their significant activity. journaljpri.com This suggests that the fluorinated benzothiazole scaffold is a viable starting point for designing novel anticonvulsant agents.
Anthelmintic and Anti-malarial Properties
The benzothiazole core is also being explored for its potential in combating parasitic diseases.
Mechanism of Action: While the precise anthelmintic and anti-malarial mechanisms for fluorinated benzothiazoles are still under broad investigation, related heterocyclic structures have shown promise. For example, certain 1,2,4-triazole (B32235) derivatives have demonstrated potent anthelmintic activity, in some cases higher than the standard drug albendazole (B1665689). mdpi.com The mechanism for some anthelmintic drugs involves disrupting the parasite's cellular processes or neuromuscular function. Some of these compounds also exhibit anti-inflammatory properties, which can be beneficial in treating parasitic infections. mdpi.com
Research Findings: Research into 1,2,4-triazole derivatives identified compounds 12 and 14 as having anthelmintic activity greater than albendazole against Rhabditis sp. nematodes. mdpi.com Compound 12 also showed anti-inflammatory effects by inhibiting the production of TNF-α. mdpi.com Although direct data on the anti-malarial properties of this compound is not available, the broad bioactivity of the benzothiazole class suggests this is a potential area for future research.
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Next-Generation Analogs of 4-Fluorobenzo[d]thiazol-5-amine
The future development of this compound as a therapeutic lead will heavily rely on the rational design and synthesis of novel analogs. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to understand how modifications to the core structure influence biological activity. benthamscience.comrjptonline.org For the benzothiazole (B30560) scaffold, substitutions at the C-2 and C-6 positions have been shown to be critical for modulating pharmacological properties. researchgate.netbenthamscience.com
Future research should systematically explore substitutions at various positions of the this compound molecule. Key areas of investigation will include:
Modification of the 5-amino group: Acylation, alkylation, and arylation of the amino group can introduce a wide range of functionalities, potentially leading to new interactions with biological targets.
Substitution at the 2-position: The introduction of various substituents at the C-2 position of the benzothiazole ring is a well-established strategy for diversifying biological activity. researchgate.net
Alterations to the benzene (B151609) ring: Exploring the impact of additional or alternative substitutions on the benzene ring, beyond the existing fluorine atom, could fine-tune the electronic and steric properties of the molecule.
The synthesis of these new analogs will require a versatile synthetic toolbox. Established methods for the synthesis of benzothiazole derivatives, such as the condensation of 2-aminobenzenethiols with various carbonyl compounds, can be adapted and optimized for this compound. jchemrev.commdpi.com
Table 1: Proposed Analog Design Strategies for this compound
| Modification Site | Proposed Chemical Changes | Potential Impact on Properties |
| 5-amino group | Acylation, Sulfonylation, Alkylation, Arylation | Altered solubility, hydrogen bonding capacity, and target interaction |
| 2-position | Introduction of aryl, heteroaryl, and alkyl groups | Modulation of biological activity and target specificity |
| Benzene ring | Additional halogen, alkyl, or alkoxy substitutions | Fine-tuning of electronic properties and metabolic stability |
| Fluorine at C4 | Replacement with other halogens or electron-withdrawing groups | Investigation of the role of fluorine in bioactivity |
Exploration of Novel Biological Targets and Therapeutic Applications
While this compound is known as a precursor for RIPK2 inhibitors, its own biological target profile remains largely unexplored. The benzothiazole nucleus is associated with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. researchgate.netjchemrev.comjchemrev.comijper.org This suggests that this compound and its future analogs could interact with a variety of biological targets beyond RIPK2.
A comprehensive screening of this compound and its derivatives against a panel of biologically relevant targets is a crucial next step. This could include:
Kinase panels: Given the prevalence of benzothiazoles as kinase inhibitors, screening against a broad range of kinases could uncover novel anticancer or anti-inflammatory targets. nih.govnih.gov
Enzyme assays: Evaluation against enzymes implicated in various diseases, such as those involved in neuroinflammation or microbial pathogenesis, could reveal new therapeutic opportunities. nih.gov
Receptor binding assays: Investigating interactions with receptors involved in central nervous system disorders or metabolic diseases.
The identification of new biological targets will open up avenues for developing this compound-based therapies for a range of conditions, including various cancers, infectious diseases, and neurodegenerative disorders. chemistryjournal.netnih.govnih.gov
Application of Advanced Synthetic Methodologies for Scalable Production
For any promising therapeutic candidate, the development of a robust and scalable synthetic process is paramount. Future research should focus on moving beyond laboratory-scale synthesis to industrial-scale production of this compound and its key derivatives. This will involve the application of advanced synthetic methodologies aimed at improving efficiency, reducing costs, and ensuring sustainability.
Key areas for methodological improvement include:
Green Chemistry Approaches: Utilizing environmentally benign solvents and reagents, and developing catalytic methods to minimize waste. mdpi.com
Flow Chemistry: Implementing continuous flow processes for improved safety, efficiency, and scalability compared to traditional batch methods.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields. mdpi.com
The development of such advanced synthetic protocols will be essential for the commercial viability of any drugs derived from the this compound scaffold.
Integration of Computational and Experimental Approaches for Accelerated Drug Discovery
The integration of computational modeling with experimental validation can significantly accelerate the drug discovery process. nih.gov For this compound, computational tools can be employed to:
Predict Biological Activity: In silico screening of virtual libraries of analogs can help prioritize the synthesis of compounds with the highest probability of desired biological activity.
Elucidate Structure-Activity Relationships: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of analogs with their biological targets, guiding the rational design of more potent and selective compounds. nih.gov
Predict ADMET Properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.
By combining computational predictions with targeted experimental work, the time and resources required to identify promising drug candidates can be significantly reduced.
Investigation of Multi-target Activity and Synergistic Effects in Combination Therapies
The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a strategy for treating complex diseases. nih.gov Given the diverse biological activities of the benzothiazole scaffold, it is plausible that this compound analogs could exhibit multi-target activity. Future research should investigate the potential for these compounds to simultaneously modulate multiple pathways involved in a disease, which could lead to enhanced therapeutic efficacy. rsc.org
Furthermore, the potential for synergistic effects in combination with existing drugs should be explored. frontiersin.org For instance, a this compound-based agent with anti-inflammatory properties could be combined with a standard-of-care anticancer drug to improve treatment outcomes. Investigating these combination therapies could unlock new treatment paradigms for a variety of challenging diseases.
Q & A
Q. What synthetic methodologies are commonly employed for 4-Fluorobenzo[d]thiazol-5-amine?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with a thiol-containing precursor (e.g., 1H-1,2,4-triazol-5-thiol) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF. Microwave-assisted synthesis is recommended for improved efficiency, reducing reaction times by 50–70% compared to conventional heating . Yields vary between 60–85% depending on the purity of starting materials and reaction optimization.
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- Spectroscopy : NMR (¹H/¹³C) to confirm fluorine substitution and aromatic proton environments; FT-IR for functional group validation (e.g., C-F stretch at ~1,100 cm⁻¹).
- Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H]⁺ for C₇H₆FN₃S).
- X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated in co-crystal studies with 4-fluorobenzoic acid .
Q. What preliminary biological screening assays are used for this compound?
Initial evaluations often include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Fluorometric assays targeting COX/LOX enzymes, with IC₅₀ comparisons to reference inhibitors like quercetin .
Advanced Research Questions
Q. How do computational methods enhance the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is critical. These models predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. For instance, the fluorine atom’s electron-withdrawing effect reduces HOMO energy by ~1.2 eV, influencing reactivity . Basis sets like 6-311++G(d,p) and solvent models (e.g., PCM) improve accuracy for solvated systems.
Q. What role do hydrogen-bonding networks play in its crystallographic stability?
Hirshfeld surface analysis of co-crystals with 4-fluorobenzoic acid shows dominant N–H···O and O–H···O interactions (contributing ~40% of total surface contacts). These interactions stabilize the monoclinic P2₁/c lattice, with dᵢ + dₑ distances ≤ 2.5 Å. Fluorine participates in weaker C–H···F interactions (≤15% contribution), affecting solubility and melting points .
Q. How can reaction conditions be optimized to address contradictory yield data in literature?
Contradictions often arise from:
- Base Selection : K₂CO₃ yields higher reproducibility (75–80%) than NaOH (60–65%) due to milder conditions.
- Solvent Polarity : DMF outperforms THF in microwave-assisted reactions, reducing byproduct formation.
- Temperature Control : Isothermal heating at 80°C minimizes thermal decomposition, whereas uncontrolled reflux leads to 10–15% yield loss .
Q. What strategies improve bioactivity in derivatives of this compound?
Structural modifications include:
- Heterocyclic Fusion : Imidazo[2,1-b]thiazole derivatives show enhanced 15-LOX inhibition (IC₅₀ = 11.5–35 μM vs. quercetin’s 23 μM) by increasing hydrophobic interactions with enzyme pockets .
- Metal Complexation : Zinc-thiazole complexes exhibit red-shifted fluorescence (λₑₘ = 450–470 nm), useful in cellular imaging and ROS detection .
Methodological Considerations
Q. How to resolve ambiguities in fluorine substitution patterns using XRD?
High-resolution XRD (Cu-Kα radiation, λ = 1.5418 Å) with SHELXL refinement confirms fluorine positioning. Anisotropic displacement parameters (ADPs) for fluorine atoms should align with adjacent aromatic carbons (C–F bond length ~1.34 Å). Disorder modeling is required if ADPs exceed 0.05 Ų .
Q. What protocols validate the compound’s stability under biological assay conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
